molecular formula C10H9N3O3 B15089747 2-[3-(4H-triazol-4-yl)phenoxy]acetic acid

2-[3-(4H-triazol-4-yl)phenoxy]acetic acid

Cat. No.: B15089747
M. Wt: 219.20 g/mol
InChI Key: NEKPWACGHGQPMW-UHFFFAOYSA-N
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Description

2-[3-(4H-triazol-4-yl)phenoxy]acetic acid is a chemical compound with the molecular formula C10H9N3O3 It is characterized by the presence of a triazole ring attached to a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4H-triazol-4-yl)phenoxy]acetic acid typically involves the reaction of 4H-1,2,4-triazole with a suitable phenoxyacetic acid derivative. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenoxyacetic acid, followed by nucleophilic substitution with the triazole compound. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4H-triazol-4-yl)phenoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[3-(4H-triazol-4-yl)phenoxy]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4H-triazol-4-yl)phenoxy]acetic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of certain oxidoreductase enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4H-1,2,4-Triazol-4-yl)phenoxy)acetic acid hydrochloride
  • 2-(4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl)acetic acid
  • 2-(4-(1-Hydroxycyclopentyl)-1H-1,2,3-triazol-1-yl)acetic acid

Uniqueness

2-[3-(4H-triazol-4-yl)phenoxy]acetic acid is unique due to its specific structural arrangement, which combines a triazole ring with a phenoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

2-[3-(4H-triazol-4-yl)phenoxy]acetic acid

InChI

InChI=1S/C10H9N3O3/c14-10(15)6-16-8-3-1-2-7(4-8)9-5-11-13-12-9/h1-5,9H,6H2,(H,14,15)

InChI Key

NEKPWACGHGQPMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)C2C=NN=N2

Origin of Product

United States

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